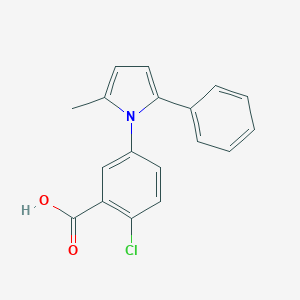
2-chloro-5-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as 'CMPD101' and is known to exhibit anti-inflammatory and analgesic properties. In
Wirkmechanismus
The mechanism of action of CMPD101 involves the inhibition of COX-2 activity, which reduces the production of pro-inflammatory prostaglandins. This leads to a decrease in inflammation and pain. CMPD101 has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects
CMPD101 has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro. CMPD101 has been shown to have a good safety profile, with no significant toxic effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
CMPD101 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its anti-inflammatory and analgesic properties, making it a well-established tool for research in these areas. However, there are some limitations to the use of CMPD101 in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for research on CMPD101. One area of interest is the development of new drugs based on the structure of CMPD101 that exhibit improved anti-inflammatory and analgesic properties. Another area of research is the investigation of the mechanism of action of CMPD101, which could lead to a better understanding of its effects on inflammation and pain. Additionally, the potential use of CMPD101 in the treatment of other diseases, such as cancer and Alzheimer's disease, is an area of ongoing research.
Synthesemethoden
CMPD101 can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzoic acid with 2-methyl-5-phenyl-1H-pyrrole-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain pure CMPD101.
Wissenschaftliche Forschungsanwendungen
CMPD101 has been extensively studied for its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis, osteoarthritis, and psoriasis. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of pro-inflammatory prostaglandins. CMPD101 has also been found to exhibit analgesic properties, making it a promising candidate for the development of new pain-relieving drugs.
Eigenschaften
CAS-Nummer |
5935-48-8 |
|---|---|
Produktname |
2-chloro-5-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid |
Molekularformel |
C18H14ClNO2 |
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
2-chloro-5-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid |
InChI |
InChI=1S/C18H14ClNO2/c1-12-7-10-17(13-5-3-2-4-6-13)20(12)14-8-9-16(19)15(11-14)18(21)22/h2-11H,1H3,(H,21,22) |
InChI-Schlüssel |
QZZRMXLEHIIWAH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



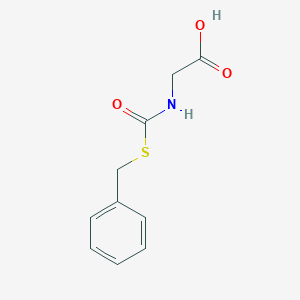
![(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185684.png)
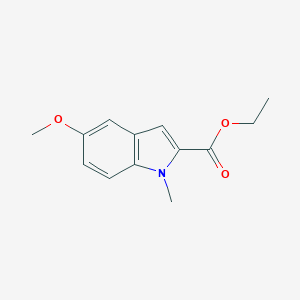
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B185687.png)
![(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane](/img/structure/B185691.png)
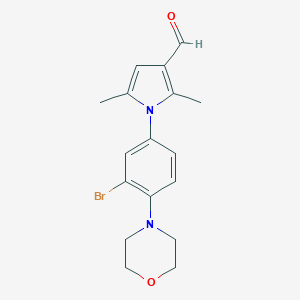
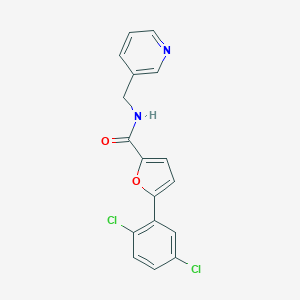
![3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B185694.png)
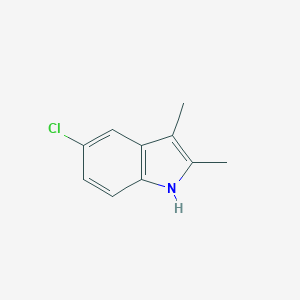
![1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B185698.png)

![1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)-](/img/structure/B185700.png)
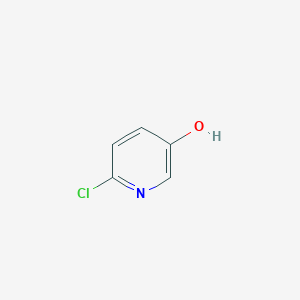
![3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185705.png)